molecular formula C13H19BrN2O B5676953 1-[(5-bromo-2-methoxyphenyl)methyl]-4-methylpiperazine

1-[(5-bromo-2-methoxyphenyl)methyl]-4-methylpiperazine

Cat. No.: B5676953
M. Wt: 299.21 g/mol
InChI Key: UVIBVNXTCOQHST-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine atom, a methoxy group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-methylpiperazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the methoxy group.
  • Coupled products with extended carbon chains.

Scientific Research Applications

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperidine
  • 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-ethylpiperazine
  • 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-phenylpiperazine

Uniqueness: 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-15-5-7-16(8-6-15)10-11-9-12(14)3-4-13(11)17-2/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIBVNXTCOQHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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